![molecular formula C14H15NO2S B2824769 methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 728882-85-7](/img/structure/B2824769.png)
methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic heterocycle and reacts with acids to form salts .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrrole is relatively basic, has a pungent odor, and is sensitive to air .Scientific Research Applications
Antibacterial Activity
Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its antibacterial properties. In a recent study , a series of related compounds were synthesized and evaluated. Some of these molecules demonstrated appreciable action against bacterial enzymes, specifically enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes play crucial roles in bacterial metabolism and are potential drug targets. The compound’s binding interactions with these enzymes suggest its promise as an antibacterial agent.
Antitubercular Activity
In addition to antibacterial effects, certain derivatives of this compound also exhibited strong antitubercular properties . Tuberculosis remains a global health challenge, and novel antitubercular agents are urgently needed. Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives could contribute to the fight against this infectious disease.
Molecular Docking Insights
To understand the potential mode of action, researchers conducted molecular docking investigations . The compound was found to interact with both the active sites of dihydrofolate reductase and enoyl ACP reductase. These interactions provide valuable insights into its mechanism of action and guide further drug development.
Mechanism of Action
Target of Action
Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrrole derivatives .
Biochemical Pathways
Based on the biological activities of similar pyrrole derivatives, it can be inferred that this compound may influence a variety of pathways related to inflammation, tumor growth, and microbial infections .
Result of Action
Given the biological activities of similar pyrrole derivatives, it is likely that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety and Hazards
properties
IUPAC Name |
methyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-14(16)12-10-6-2-3-7-11(10)18-13(12)15-8-4-5-9-15/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZWYJMXXVHBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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